N-[4-(acetamidomethyl)phenyl]-4-(4-ethoxypyrimidin-2-yl)piperazine-1-carboxamide
Description
N-[4-(acetamidomethyl)phenyl]-4-(4-ethoxypyrimidin-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-[4-(acetamidomethyl)phenyl]-4-(4-ethoxypyrimidin-2-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3/c1-3-29-18-8-9-21-19(24-18)25-10-12-26(13-11-25)20(28)23-17-6-4-16(5-7-17)14-22-15(2)27/h4-9H,3,10-14H2,1-2H3,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMZENKMLVEDFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)CNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetamidomethyl)phenyl]-4-(4-ethoxypyrimidin-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution on the Phenyl Ring: The phenyl ring is functionalized with an acetamidomethyl group through a Friedel-Crafts acylation reaction using acetamidomethyl chloride and a Lewis acid catalyst.
Introduction of the Ethoxypyrimidinyl Group: The ethoxypyrimidinyl group is introduced via a nucleophilic substitution reaction, where the piperazine nitrogen attacks the electrophilic carbon of the ethoxypyrimidinyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch Reactors: Utilizing batch reactors for controlled addition of reagents and precise temperature control.
Continuous Flow Reactors: Employing continuous flow reactors for improved efficiency and scalability.
Purification Techniques: Implementing advanced purification techniques such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetamidomethyl)phenyl]-4-(4-ethoxypyrimidin-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the phenyl and pyrimidinyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and Lewis acids for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives with different functional groups.
Scientific Research Applications
N-[4-(acetamidomethyl)phenyl]-4-(4-ethoxypyrimidin-2-yl)piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: Studied for its interactions with biological targets, including enzymes and receptors.
Biochemistry: Used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Chemistry: Explored for its potential use in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-[4-(acetamidomethyl)phenyl]-4-(4-ethoxypyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. The ethoxypyrimidinyl group is crucial for binding to the active site of enzymes or receptors, while the acetamidomethyl group enhances its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide: Shares the piperazine and phenyl ring structure but differs in the substituents.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Contains a similar piperazine ring but with different substituents on the pyridine and benzamide rings.
Uniqueness
N-[4-(acetamidomethyl)phenyl]-4-(4-ethoxypyrimidin-2-yl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
